molecular formula C106H154N24O32 B12393996 LCMV-derived p13 epitope

LCMV-derived p13 epitope

Cat. No.: B12393996
M. Wt: 2276.5 g/mol
InChI Key: RLYFIQAQQYQQAW-NWVNOHDHSA-N
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Description

The LCMV-derived p13 epitope (sequence: GLNGPDIYKGVYQFKSVEFD) is a major histocompatibility complex (MHC) class I-restricted cytotoxic T lymphocyte (CTL) epitope derived from the lymphocytic choriomeningitis virus (LCMV). It is commonly used in immunological studies to model T-cell responses and vaccine design. The epitope is genetically fused to hepatitis B core antigen (HBcAg)-based virus-like particles (VLPs) via a 6-amino-acid linker (RSSGMY), forming p13-VLPs. These VLPs induce robust IgG2a-dominated antibody responses and activate CD8+ T cells, as demonstrated in murine models .

Properties

Molecular Formula

C106H154N24O32

Molecular Weight

2276.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C106H154N24O32/c1-9-58(8)89(129-100(155)75(49-85(141)142)122-102(157)78-27-20-42-130(78)83(138)53-113-91(146)74(48-80(111)135)121-95(150)69(43-55(2)3)114-81(136)51-109)105(160)124-73(47-62-30-34-64(133)35-31-62)97(152)115-65(25-16-18-40-107)90(145)112-52-82(137)127-87(56(4)5)103(158)123-72(46-61-28-32-63(132)33-29-61)98(153)117-67(36-38-79(110)134)93(148)119-70(44-59-21-12-10-13-22-59)96(151)116-66(26-17-19-41-108)92(147)126-77(54-131)101(156)128-88(57(6)7)104(159)118-68(37-39-84(139)140)94(149)120-71(45-60-23-14-11-15-24-60)99(154)125-76(106(161)162)50-86(143)144/h10-15,21-24,28-35,55-58,65-78,87-89,131-133H,9,16-20,25-27,36-54,107-109H2,1-8H3,(H2,110,134)(H2,111,135)(H,112,145)(H,113,146)(H,114,136)(H,115,152)(H,116,151)(H,117,153)(H,118,159)(H,119,148)(H,120,149)(H,121,150)(H,122,157)(H,123,158)(H,124,160)(H,125,154)(H,126,147)(H,127,137)(H,128,156)(H,129,155)(H,139,140)(H,141,142)(H,143,144)(H,161,162)/t58-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,87-,88-,89-/m0/s1

InChI Key

RLYFIQAQQYQQAW-NWVNOHDHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

Preparation Methods

The preparation of the LCMV-derived p13 epitope involves synthetic peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .

Industrial production methods for peptides like the this compound often involve large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .

Chemical Reactions Analysis

The LCMV-derived p13 epitope, being a peptide, primarily undergoes reactions typical of amino acids and peptide bonds. These include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for specific amino acid residues . The major products formed from these reactions depend on the specific modifications made to the peptide sequence.

Mechanism of Action

The LCMV-derived p13 epitope exerts its effects by being presented on the surface of infected cells in the context of the major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, leading to the activation and proliferation of virus-specific cytotoxic T lymphocytes (CTLs). These CTLs then target and eliminate infected cells, contributing to the control of viral infections .

The molecular targets involved include the T cell receptor (TCR) on CD8+ T cells and the MHC class I molecules presenting the epitope. The pathways involved in this immune response include the activation of signaling cascades that lead to T cell activation, proliferation, and cytotoxic activity .

Comparison with Similar Compounds

Comparison with Similar Epitopes and Compounds

Structural and Functional Comparisons
Table 1: Key Structural Features of Selected Epitopes
Epitope/Compound Sequence/Structure MHC Restriction Source Organism Application/Function Reference
LCMV p13 GLNGPDIYKGVYQFKSVEFD MHC-I (H-2Kb/Db) LCMV CTL activation, vaccine studies
LCMV p33 KAVYNFATM MHC-I (H-2Db) LCMV Dominant CTL epitope, vaccine carrier
LCMV NP205 YTVKYPNM MHC-I (H-2Kb) LCMV Subdominant epitope, cross-reactivity
FhSAP-2 P14/P15 CIEFVQQEVD MHC-II Fasciola hepatica Th0 cytokine profile (IL-2, IFN-γ, IL-4)
Brucella BP26 P12/P13 Overlapping linear epitopes (aa 96–120) MHC-II Brucella Monoclonal antibody recognition
E. coli STh Y19 Y19 residue in heat-stable toxin N/A E. coli Vaccine toxoid epitope

Key Observations :

  • Sequence Diversity : The LCMV p13 epitope is longer (20-mer) compared to shorter MHC-I epitopes like p33 (9-mer) and NP205 (8-mer). This may influence processing and presentation efficiency .
  • MHC Restriction : Unlike LCMV p33 (H-2Db-restricted), p13 binds H-2Kb/Db, broadening its utility in diverse murine models .
  • Immune Response Profiles: Antibody Subclasses: p13-VLPs induce IgG2a-dominated responses, similar to p33-VLPs, but distinct from Th0-polarized epitopes like FhSAP-2 P14/P15 (mixed IL-2, IFN-γ, IL-4) .
Vaccine Design and Epitope Engineering
  • VLP Fusion: Both p13 and p33 are fused to HBcAg-VLPs, enhancing immunogenicity. However, p13’s longer sequence may require optimized linker design to avoid steric hindrance .
  • Epitope Stability : Unlike HTLV-1 p13 (which localizes to nuclear speckles when tagged), LCMV p13 retains stability in VLPs without fusion artifacts .
  • Toxoid Engineering : Residues like Y19 in E. coli STh are critical for antigenicity, analogous to p13’s conserved regions for T-cell recognition .
Epitope Prediction and Validation
  • Tools : LCMV p13 epitope prediction likely utilized tools like ElliPro and IEDB (used for Tyrophagus putrescentiae p13), focusing on antigenicity and surface probability .
  • Validation: p13’s immunodominance was confirmed via ELISPOT and cytotoxicity assays, contrasting with subdominant epitopes like NP205 .

Q & A

Q. What experimental methodologies are recommended for identifying and validating the LCMV-derived p13 epitope?

  • Methodological Answer : Epitope identification typically involves peptide scanning combined with T-cell activation assays (e.g., IFN-γ ELISPOT) to confirm immunogenicity. For structural validation, mutagenesis-based epitope mapping (e.g., alanine scanning) can pinpoint critical residues . Additionally, GFP or HA epitope tagging (e.g., p13-GFP fusion) enhances visualization of subcellular localization, as nuclear accumulation correlates with expression levels . Confirmatory assays like MHC tetramer staining or surface plasmon resonance (SPR) provide binding affinity data .

Q. How can proteasomal processing influence the presentation of the p13 epitope?

  • Methodological Answer : Proteasomes (constitutive vs. immunoproteasomes) differentially process antigens. Use immunoproteasome-deficient mouse models (e.g., β1i/β2i/β5i triple-KO) to compare epitope presentation. For example, LCMV-derived epitopes like GP276–286 show altered CTL responses in immunoproteasome-deficient mice . Mass spectrometry of MHC-I-bound peptides in splenocytes from WT vs. KO mice reveals repertoire changes (e.g., 1/3 of peptides uniquely presented in WT) .

Q. What bioinformatics tools are available for predicting MHC-I binding and antigen processing of the p13 epitope?

  • Methodological Answer : Integrate MHC-I binding affinity predictors (e.g., NetMHC) with proteasomal cleavage (e.g., NetChop) and TAP transport efficiency algorithms . A combined approach (e.g., integrating MHC binding, TAP, and proteasomal cleavage) reduces experimental effort by 20–30% compared to standalone tools like BIMAS or SYFPEITHI .
Tool Function Epitope Coverage
BIMASMHC-I binding prediction9% of nonamers
SYFPEITHIMHC-I binding prediction10% of nonamers
Integrated MethodMHC-I + TAP + proteasomal prediction7% of nonamers

Advanced Research Questions

Q. How can contradictory data on TPPII's role in LCMV epitope presentation be resolved?

  • Methodological Answer : Studies report conflicting roles for tripeptidyl peptidase II (TPPII) . While siRNA-mediated TPPII knockdown reduces epitope presentation by 50–60% , genetic overexpression models show no significant impact on LCMV epitopes like GP276 . To resolve this:
  • Use quantitative LC-MS/MS to compare peptide yields in TPPII-inhibited vs. control cells.
  • Employ conditional KO models to avoid compensatory mechanisms seen in siRNA approaches.
  • Validate findings in in vivo infection models (e.g., LCMV-infected mice) to assess physiological relevance .

Q. What strategies optimize conformational epitope mapping for antibodies targeting p13?

  • Methodological Answer : Deep mutational scanning with phage-display libraries enables high-throughput identification of critical residues. For example, a study on TNF antibodies used comprehensive mutagenesis (4 epitope maps/day) paired with next-gen sequencing to resolve conformational epitopes . Cross-validate results with cryo-EM or X-ray crystallography to resolve structural conflicts.

Q. How do immunoproteasome subunits affect the diversity of MHC-I-presented p13 epitopes?

  • Methodological Answer : Immunoproteasomes alter cleavage patterns, protecting some epitopes from degradation. In β1i/β2i/β5i triple-KO mice , ~33% of MHC-I peptides are unique to WT cells . To study this:
  • Use label-free quantitative proteomics to compare peptide repertoires.
  • Test CTL responses to p13 in WT vs. KO mice via ex vivo cytotoxicity assays .
  • Analyze epitope stability using pulse-chase experiments with proteasome inhibitors (e.g., MG-132) .

Q. What experimental designs address low epitope stability in p13 studies?

  • Methodological Answer : Co-expression with stabilizing partners (e.g., Tax protein for HTLV-1 p13) enhances stability via ubiquitination modulation . For LCMV p13:
  • Use proteasome inhibitors (e.g., lactacystin) to prolong half-life.
  • Employ GFP fusion constructs to monitor real-time localization and degradation.
  • Perform cycloheximide chase assays to quantify degradation kinetics .

Data Contradiction Analysis

Q. Why do some studies report increased LCMV epitope presentation in immunoproteasome-deficient models?

  • Methodological Answer : Discrepancies arise from epitope-specific processing. For example, GP276–286 elicits stronger CTL responses in immunoproteasome-deficient mice due to altered T-cell repertoire selection . To dissect this:
  • Use tetramer-guided epitope mapping to identify cross-reactive epitopes.
  • Compare TCR sequencing data from WT and KO mice to assess clonal diversity.
  • Validate findings in competitive adoptive transfer assays .

Literature Review & Hypothesis Generation

Q. How to prioritize p13 epitope variants for functional validation?

  • Methodological Answer : Apply reverse immunogenetics :

Use integrative prediction tools (e.g., MHC-I + TAP + proteasomal cleavage) .

Filter candidates by conservation scores (e.g., using ClustalOmega).

Validate top candidates via in vitro peptide pulsing and T-cell activation assays .

Q. What metrics define a "high-quality" epitope in LCMV research?

  • Methodological Answer :
    A robust epitope should:
  • Show high MHC-I binding affinity (IC50 < 50 nM).
  • Be processed efficiently by immunoproteasomes (validated by LC-MS/MS).
  • Elicit cross-strain T-cell responses (tested in congenic mouse models).
  • Have minimal homology to host proteins (BLASTp e-value < 0.001) .

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